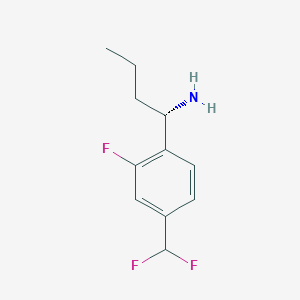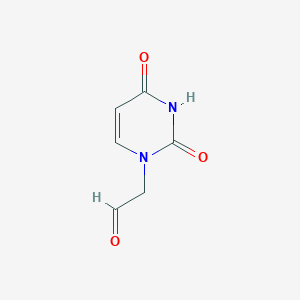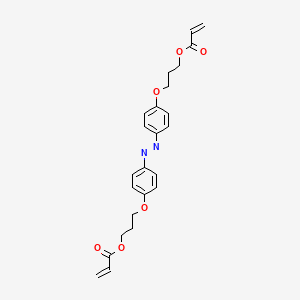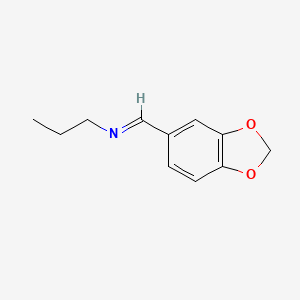
1-Propanamine, N-(1,3-benzodioxol-5-ylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine is a chemical compound that features a benzo[d][1,3]dioxole moiety attached to a propylmethanimine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine typically involves the reaction of benzo[d][1,3]dioxole derivatives with propylamine under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a palladium catalyst, such as PdCl2, in the presence of a base like cesium carbonate (Cs2CO3) and a ligand like xantphos, in a solvent such as toluene, at elevated temperatures .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. The acylation of 1,3-benzodioxole using recyclable heterogeneous catalysts in a continuous flow reactor is one such method . This approach offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the imine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanimine
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-ethylmethanimine
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-butylmethanimine
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-N-propylmethanimine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets and improving its solubility in various solvents.
Eigenschaften
CAS-Nummer |
96939-91-2 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-propylmethanimine |
InChI |
InChI=1S/C11H13NO2/c1-2-5-12-7-9-3-4-10-11(6-9)14-8-13-10/h3-4,6-7H,2,5,8H2,1H3 |
InChI-Schlüssel |
XXGZQPUGBAJMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


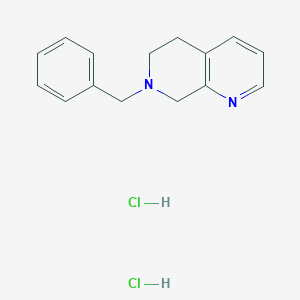
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)


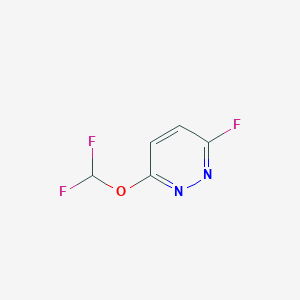
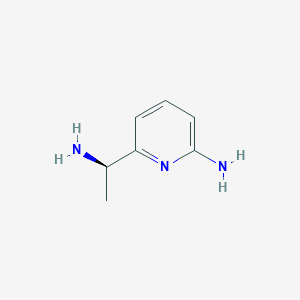

![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)

